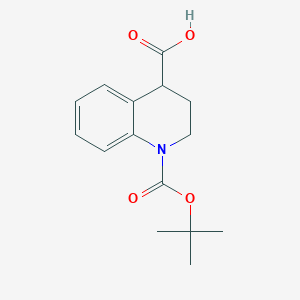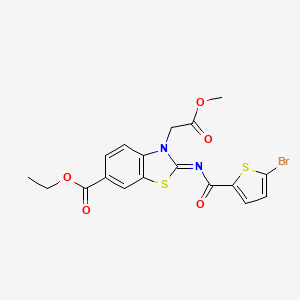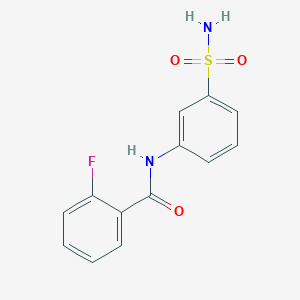![molecular formula C20H17N3O2S2 B2484582 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896678-73-2](/img/structure/B2484582.png)
2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamides, including compounds structurally related to 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, involves several steps including the activation of specific functional groups, coupling reactions, and the introduction of sulfonamide groups. A key aspect of the synthesis is the formation of the thiazolo[5,4-b]pyridin-2-yl group and its integration into the benzenesulfonamide framework. For example, Röver et al. (1997) describe the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors, highlighting the critical steps in synthesizing complex sulfonamide derivatives (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives reveals the importance of the spatial arrangement of functional groups and their impact on the compound's properties and reactivity. Al-Hourani et al. (2016) elucidate the crystal structure of a related sulfonamide, offering insights into the intermolecular interactions and structural features critical for its biochemical activities (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including condensation, nucleophilic substitution, and complex formation, owing to the reactive sulfonamide group and other functional moieties. The reactivity pattern of these compounds is essential for their application in synthesizing more complex molecules and for their potential biological activities. For instance, the study by Vellaiswamy and Ramaswamy (2017) on Co(II) complexes of benzenesulfonamide derivatives emphasizes the chemical versatility and potential applications of these compounds (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts. The research by Mohamed-Ezzat et al. (2023) on the synthesis and structural characterization of a benzenesulfonamide derivative provides valuable data on its physical characteristics (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, define the utility of benzenesulfonamide derivatives in chemical syntheses and as potential biologically active molecules. Studies like those by Jacobs et al. (2013), which explore the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide, contribute to understanding these properties in depth (Jacobs et al., 2013).
Scientific Research Applications
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored for their potential in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitors in Biochemical Research
- N-(4-Phenylthiazol-2-yl)benzenesulfonamides, including derivatives similar to the compound , have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. This research provides insights into the biochemical pathways and potential therapeutic applications (Röver et al., 1997).
Versatile Synthesis Applications
- Compounds incorporating thiazolo[5,4-b]pyridin-2-yl structures have been used as building blocks for the synthesis of various derivatives like pyran, benzo, and naphtho(b)furan, demonstrating their versatility in synthetic chemistry (Farag et al., 2011).
Pharmacokinetics Research
- Derivatives of thiazole benzenesulfonamides have been studied for their pharmacokinetics, exploring aspects like systemic clearance and oral bioavailability. This research aids in understanding the drug's behavior in biological systems (Stearns et al., 2002).
Antimicrobial Activity
- Benzenesulfonamide derivatives, including those with thiazolo[5,4-b]pyridin-2-yl structures, have been synthesized and tested for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains (Sojitra et al., 2016).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Additionally, researchers could investigate its potential uses in the treatment of various diseases, given its ability to interact with the ATP binding pocket of the PI3Kα kinase .
properties
IUPAC Name |
2,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-5-10-18(14(2)12-13)27(24,25)23-16-8-6-15(7-9-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIJCHSTIIFFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)